N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea
描述
N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea, commonly referred to as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, particularly in the treatment of B-cell malignancies.
作用机制
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is critical for B-cell survival and proliferation. By inhibiting BTK, TAK-659 blocks downstream signaling pathways, leading to apoptosis of B-cells. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. In addition to its direct effects on B-cells, TAK-659 has been shown to modulate the tumor microenvironment, leading to increased infiltration of immune cells and enhanced anti-tumor immunity. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for BTK. TAK-659 also has a favorable safety profile, making it suitable for long-term studies. However, TAK-659 has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain assays.
未来方向
There are several future directions for the development of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis, where BTK has been shown to play a role in disease pathogenesis. TAK-659 may also have potential applications in other types of cancer, such as solid tumors, where BTK has been implicated in tumor growth and survival. Additionally, the development of novel formulations or prodrugs of TAK-659 may improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in various diseases, particularly in the treatment of B-cell malignancies. TAK-659 has been extensively studied in preclinical models, demonstrating potent anti-tumor effects and a favorable safety profile. Further research is needed to fully understand the potential applications of TAK-659 in different disease settings and to optimize its formulation for clinical use.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, TAK-659 has been shown to inhibit the proliferation and survival of B-cells, resulting in tumor regression. TAK-659 has also been shown to enhance the efficacy of other therapies, such as anti-CD20 monoclonal antibodies, in preclinical models.
属性
IUPAC Name |
1-tert-butyl-3-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)21-16(22)20-11-12-7-6-10-19-15(12)23-14-9-5-4-8-13(14)18/h4-10H,11H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHYTVYGZGHWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。